molecular formula C8H12N2O2S B3333059 Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate CAS No. 942625-78-7

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Cat. No. B3333059
CAS RN: 942625-78-7
M. Wt: 200.26 g/mol
InChI Key: QHLZYAIVDXLQRL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a type of organic medicinal compound . It is used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .


Synthesis Analysis

The synthesis of Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate involves several steps . The compound is synthesized by the condensation of potassium ethanethiolate . The filter cake is then washed with water, recrystallized from ethyl acetate, and dried to give the target compound .


Molecular Structure Analysis

The molecular formula of Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is C7H11N3O2S . The compound has a pale cream to cream to pale yellow appearance .


Chemical Reactions Analysis

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .


Physical And Chemical Properties Analysis

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a powder with a melting point of 174.0-181.0°C . It has a pale cream to cream to pale yellow appearance .

properties

IUPAC Name

ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-5-10-6(7(9)13-5)8(11)12-4-2/h3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZYAIVDXLQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-nitrilo-N-propionylalaninate (10 g), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (24.1 g) and tetrahydrofuran (150 mL) was stirred at 70° C. for 16 hr. The reaction mixture was concentrated under reduced pressure, and the obtained residue was extracted with ethyl acetate and saturated aqueous sodium hydrogencarbonate solution. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. After purification by silica gel column chromatography, the obtained residue was recrystallized from ethyl acetate-hexane to give the title compound as colorless crystals (3.8 g, 38%).
Name
ethyl 3-nitrilo-N-propionylalaninate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
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Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Reactant of Route 3
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Reactant of Route 4
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Reactant of Route 5
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Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Reactant of Route 6
Ethyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

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